cIAP1 Ligand-Linker Conjugates 9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

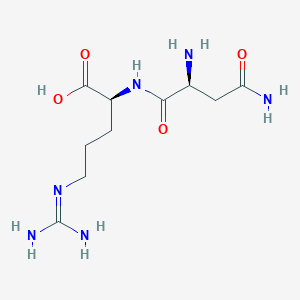

cIAP1 リガンド-リンカーコンジュゲート 9 は、E3 ユビキチンリガーゼの リガンドを含み、特に細胞性アポトーシス阻害タンパク質 1 (cIAP1) を標的とする、PROTAC リンカーを含む化合物です。この化合物は、ユビキチン-プロテアソーム系によって特定のタンパク質の分解を誘導する、プロテオリシス標的化キメラ (PROTAC) の設計に使用されます。

準備方法

cIAP1 リガンド-リンカーコンジュゲート 9 の合成は、cIAP リガンドと PROTAC リンカーの組み込みを伴います。合成経路には通常、次の手順が含まれます。

cIAP リガンドの形成: これは、cIAP1 タンパク質に特異的に結合するリガンドの合成を伴います。

リンカーの付加: リンカーは、アミド結合形成、エステル化、またはその他のカップリング反応を含む一連の化学反応を通じて、cIAP リガンドに付加されます。

合成は一般的に標準的な有機化学技術に従い、大規模生産には自動合成装置の使用が含まれる場合があります。

化学反応の分析

cIAP1 リガンド-リンカーコンジュゲート 9 は、次のようなさまざまな化学反応を起こします。

置換反応: この化合物は、求核剤が分子上の脱離基を置換する求核置換反応を起こす可能性があります。

アミド結合形成: この反応は、リンカーを cIAP リガンドに付加するために一般的に使用されます。

エステル化: この反応は、リンカーまたはリガンドの修飾に使用される可能性があります。

これらの反応で使用される一般的な試薬と条件には次のものがあります。

求核剤: アミンやアルコールなど。

カップリング剤: アミド結合形成のためのカルボジイミド (例:EDC、DCC) など。

溶媒: ジメチルスルホキシド (DMSO)、ジクロロメタン (DCM)、メタノールなど。

これらの反応から生成される主な生成物は、目的の cIAP1 リガンド-リンカーコンジュゲート 9 と、カップリング反応からの副生成物です。

科学的研究の応用

作用機序

cIAP1 リガンド-リンカーコンジュゲート 9 の作用機序には、E3 ユビキチンリガーゼ cIAP1 を標的タンパク質に動員することが含まれます。この化合物は、標的タンパク質と cIAP1 との三元複合体を形成し、標的タンパク質のユビキチン化につながります。このユビキチン化されたタンパク質は、その後、プロテアソームによって認識され分解され、細胞内の標的タンパク質レベルの低下につながります .

6. 類似の化合物との比較

cIAP1 リガンド-リンカーコンジュゲート 9 は、タンパク質分解のために cIAP1 を特異的に標的とする能力においてユニークです。類似の化合物には次のものがあります。

E3 リガーゼ リガンド-リンカーコンジュゲート 45: タンパク質分解のために E3 ユビキチンリガーゼを標的とする別の化合物。

SNIPER (特定で非遺伝子の IAP 依存性タンパク質消去剤): これらの化合物も、標的タンパク質の分解のために IAP リガンドを使用します .

これらの類似の化合物と比較して、cIAP1 リガンド-リンカーコンジュゲート 9 は cIAP1 に対する特異性を提供するため、さまざまな生物学的プロセスにおけるこのタンパク質の役割を研究し、標的治療を開発するための貴重なツールとなります .

類似化合物との比較

cIAP1 Ligand-Linker Conjugates 9 is unique in its ability to specifically target cIAP1 for protein degradation. Similar compounds include:

E3 ligase Ligand-Linker Conjugates 45: Another compound that targets E3 ubiquitin ligases for protein degradation.

SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): These compounds also utilize IAP ligands for targeted protein degradation

Compared to these similar compounds, this compound offers specificity for cIAP1, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .

特性

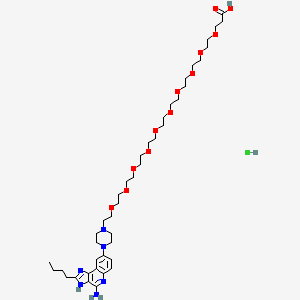

分子式 |

C37H48N4O7 |

|---|---|

分子量 |

660.8 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1 |

InChIキー |

IMJARMFRGASVMW-LBFZIJHGSA-N |

異性体SMILES |

CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

正規SMILES |

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)

![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)